molecular formula C7H17NS B6236195 diethyl[2-(methylsulfanyl)ethyl]amine CAS No. 92384-58-2

diethyl[2-(methylsulfanyl)ethyl]amine

Cat. No. B6236195
CAS RN: 92384-58-2
M. Wt: 147.3
InChI Key:
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Description

Diethyl[2-(methylsulfanyl)ethyl]amine, also known as dimethylthioethyl amine (DMTEA), is an organic compound and a derivative of the amino acid methionine. It is a colorless, volatile liquid with a pungent odor. DMTEA is a widely used reagent in organic synthesis, and has various applications in chemical and biological research.

Mechanism of Action

DMTEA is believed to act as a nucleophile in organic reactions, forming a covalent bond with the electrophilic center of the substrate. This allows the formation of a new bond between the substrate and the DMTEA molecule.
Biochemical and Physiological Effects
DMTEA has been shown to have anti-inflammatory and anti-oxidant effects in vitro and in vivo. It has also been shown to inhibit the production of nitric oxide, a compound involved in inflammation and oxidative stress. In addition, DMTEA has been shown to have anti-cancer properties, as well as neuroprotective and antioxidant effects.

Advantages and Limitations for Lab Experiments

DMTEA has several advantages for lab experiments, including its low cost, its availability, and its ability to form covalent bonds with a variety of substrates. However, it is also important to note that DMTEA is volatile, and must be stored in an airtight container. In addition, it is important to note that DMTEA may react with other compounds, and should be handled with caution.

Future Directions

In the future, DMTEA may be used in the development of new drugs, as well as in the synthesis of peptides and other polymers. In addition, further research may be conducted to explore the potential therapeutic applications of DMTEA, such as its anti-inflammatory and anti-oxidant effects. Finally, further research may be conducted to explore the potential mechanisms of action of DMTEA, as well as its potential interactions with other compounds.

Synthesis Methods

DMTEA is commercially available, but can also be synthesized from the reaction of methionine with ethyl chloroformate in the presence of triethylamine. The reaction yields the desired compound in almost quantitative yield.

Scientific Research Applications

DMTEA is used as a reagent in organic synthesis, particularly in the synthesis of a variety of amines and amides. It has also been used in the synthesis of peptide-based drugs, as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of heterocyclic compounds. In addition, DMTEA has been used in the synthesis of various drugs, including anti-cancer agents and antibiotics.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for diethyl[2-(methylsulfanyl)ethyl]amine involves the reaction of diethylamine with 2-(methylsulfanyl)ethyl chloride.", "Starting Materials": [ "Diethylamine", "2-(Methylsulfanyl)ethyl chloride" ], "Reaction": [ "Add diethylamine to a reaction flask", "Add 2-(methylsulfanyl)ethyl chloride dropwise to the reaction flask while stirring", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent", "Dry the product with anhydrous magnesium sulfate", "Filter the product and collect the filtrate", "Purify the product by distillation or recrystallization" ] }

CAS RN

92384-58-2

Product Name

diethyl[2-(methylsulfanyl)ethyl]amine

Molecular Formula

C7H17NS

Molecular Weight

147.3

Purity

95

Origin of Product

United States

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